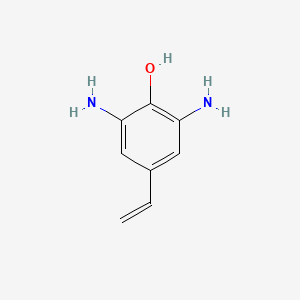
Phenol, 2,6-diamino-4-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,6-diamino-4-ethenyl- is an organic compound with the chemical formula C8H10N2O. It is also known by its CAS number 106227-34-3. This compound is a solid at room temperature and is soluble in some organic solvents such as acetone and ethanol . It has applications in various fields, including the preparation of pigments, inks, and polymer materials .
Vorbereitungsmethoden
The synthesis of Phenol, 2,6-diamino-4-ethenyl- can be achieved through a multi-step process . The synthetic route involves the following steps:
Reaction of Phenol with Bromoethene: Phenol reacts with bromoethene to form 2-ethenylphenol.
Reaction with Ammonium Sulfite: 2-ethenylphenol is then reacted with ammonium sulfite to produce ethenylphenol sulfonic acid.
Analyse Chemischer Reaktionen
Phenol, 2,6-diamino-4-ethenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,6-diamino-4-ethenyl- has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of pigments, inks, and polymer materials.
Wirkmechanismus
The mechanism of action of Phenol, 2,6-diamino-4-ethenyl- involves its interaction with specific molecular targets and pathways. It can act as an electrophile or nucleophile in chemical reactions, depending on the conditions. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2,6-diamino-4-ethenyl- can be compared with other similar compounds such as:
- Phenol, 2,6-diamino-4-methyl-
- Phenol, 2,6-diamino-4-ethyl-
- Phenol, 2,6-diamino-4-propyl-
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity . Phenol, 2,6-diamino-4-ethenyl- is unique due to its ethenyl group, which imparts distinct reactivity and applications .
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2,6-diamino-4-ethenylphenol |
InChI |
InChI=1S/C8H10N2O/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4,11H,1,9-10H2 |
InChI-Schlüssel |
SZRFSDWCFKTHLM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(C(=C1)N)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


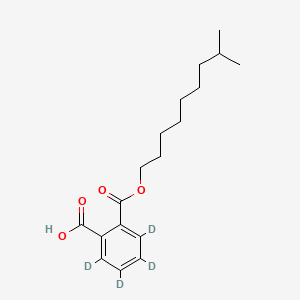
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
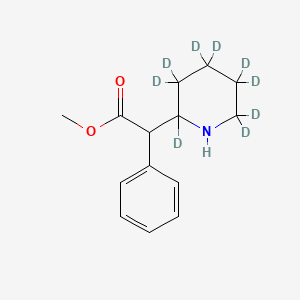
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)


![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
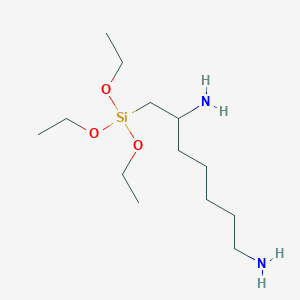
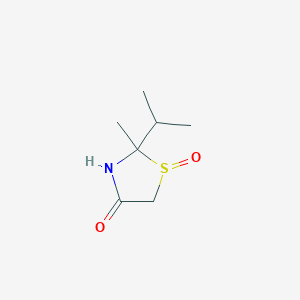
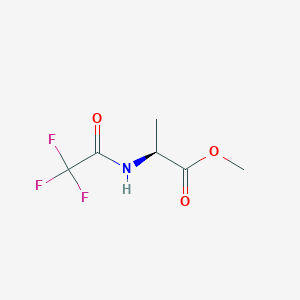

![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
